2-methoxypropan-2-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methoxypropan-2-ol can be synthesized by reacting propylene oxide with methanol in the presence of zinc-magnesium-aluminium (ZnMgAl) catalysts . This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of propylene oxide with methanol. The process is optimized to minimize the formation of unwanted by-products and to maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-methoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and other substituted derivatives.
Scientific Research Applications
2-methoxypropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent in the synthesis of various organic compounds.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Commonly used in paints, varnishes, inks, and cleaning agents
Mechanism of Action
The mechanism of action of 2-methoxypropan-2-ol involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical species. It can interact with molecular targets through hydrogen bonding and dipole-dipole interactions, enhancing the solubility and reactivity of compounds in solution .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-propanol:
2-Methoxy-1-propanol: Another isomer with similar properties but different structural arrangement.
Dipropylene glycol methyl ether: A related compound with a longer carbon chain and similar solvent properties
Uniqueness
2-methoxypropan-2-ol is unique due to its balanced properties of low toxicity, high solvency, and versatility in various applications. Its ability to dissolve both polar and non-polar substances makes it a valuable solvent in many industrial and research settings .
Properties
CAS No. |
72360-66-8 |
---|---|
Molecular Formula |
C4H10O2 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
2-methoxypropan-2-ol |
InChI |
InChI=1S/C4H10O2/c1-4(2,5)6-3/h5H,1-3H3 |
InChI Key |
BFSUQRCCKXZXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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